N-(3-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide is an organic compound characterized by the presence of a fluorophenyl group and a methoxybenzyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: 3-fluoroaniline is reacted with ethanediamine under controlled conditions to form an intermediate compound.
Final Product Formation: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to yield N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted products where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(4-methoxybenzyl)ethanediamide
- N-(3-fluorophenyl)-N’-(4-methylbenzyl)ethanediamide
- N-(3-fluorophenyl)-N’-(4-methoxyphenyl)ethanediamide
Uniqueness
N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide is unique due to the presence of both the fluorophenyl and methoxybenzyl groups, which can impart distinct chemical and biological properties. These groups may enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-7-5-11(6-8-14)10-18-15(20)16(21)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVMBQGPCACYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.